5-羟基二十碳四烯酸 (5-HEPE)

描述

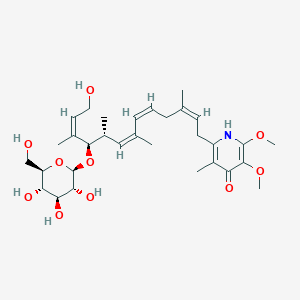

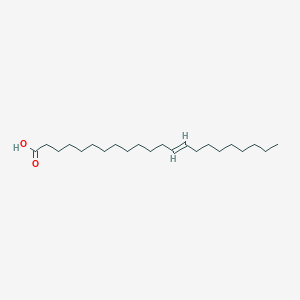

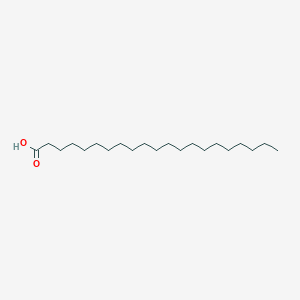

5-Hydroxyeicosapentaenoic acid is a hydroxylated derivative of eicosapentaenoic acid, an omega-3 polyunsaturated fatty acid. It is a metabolite produced through the action of lipoxygenase enzymes on eicosapentaenoic acid. This compound is part of the oxylipin family, which includes various bioactive lipid mediators involved in inflammatory and immune responses .

科学研究应用

5-Hydroxyeicosapentaenoic acid has several scientific research applications:

Chemistry: It is used as a model compound to study the mechanisms of lipoxygenase enzymes and the biosynthesis of oxylipins.

Biology: It plays a role in modulating immune responses and inflammation, making it a subject of interest in immunology and cell biology research.

Medicine: Its anti-inflammatory properties are being explored for potential therapeutic applications in conditions such as cardiovascular diseases, arthritis, and metabolic disorders.

作用机制

Target of Action

5-Hydroxyeicosapentaenoic acid (5-HEPE) is a metabolite of the omega-3 fatty acid eicosapentaenoic acid (EPA). It primarily targets regulatory T cells (Tregs) that modulate the immune system and prevent autoimmune disease . It also has an effect on pancreatic beta cells .

Mode of Action

5-HEPE enhances the induction of Tregs, thereby modulating the immune system and preventing autoimmune diseases . It can also increase insulin secretion from pancreatic beta cells .

Biochemical Pathways

5-HEPE is a product of the lipoxygenase branches of the eicosanoid pathways . The EPA lipoxygenase metabolite 5-HEPE is produced by the action of lipoxygenase enzymes on EPA . These enzymes catalyze the abstraction of hydrogen atoms from bis-allylic positions of polyunsaturated fatty acids, followed by stereospecific addition of dioxygen to generate hydroperoxides .

Pharmacokinetics

It has been identified in brown adipose tissue (bat) and in circulation , suggesting that it is distributed throughout the body and can be transported via the bloodstream.

Result of Action

5-HEPE has several effects at the molecular and cellular level. It enhances the induction of Tregs, which modulate the immune system and prevent autoimmune diseases . It also increases insulin secretion from pancreatic beta cells . In addition, 5-HEPE is increased in models of BAT activation and is negatively correlated with body weight, insulin resistance, and circulating triglyceride concentrations in humans .

Action Environment

The action of 5-HEPE can be influenced by various environmental factors. For instance, it has been found to be increased in BAT, suggesting that thermogenic environments may enhance its production . Furthermore, its levels are increased in models of BAT activation, indicating that certain physiological states can influence its production and action .

生化分析

Biochemical Properties

5-Hydroxyeicosapentaenoic acid interacts with various enzymes, proteins, and other biomolecules. It is a product of the cellular metabolism of the omega-3 polyunsaturated fatty acid, eicosapentaenoic acid (EPA), by the enzyme 5-lipoxygenase . The nature of these interactions involves the conversion of EPA to 5-HEPE, which then participates in various biochemical reactions .

Cellular Effects

5-Hydroxyeicosapentaenoic acid has significant effects on various types of cells and cellular processes. It influences cell function by participating in cell signaling pathways, impacting gene expression, and affecting cellular metabolism . For instance, 5-HEPE is known to be negatively correlated with body weight, insulin resistance, and circulating triglyceride concentrations in humans .

Molecular Mechanism

The molecular mechanism of action of 5-Hydroxyeicosapentaenoic acid involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it is known to activate the NF-E2 related factor 2 (Nrf2) and upregulate the expression of heme oxygenase-1 and cystine/glutamate transporter regulated by Nrf2 .

Temporal Effects in Laboratory Settings

In short-term high-fat diet-fed mice, the significantly increased lipid accumulation in the liver was reversed by omega-3 PUFA supplementation. Metabolomics showed that the plasma concentrations of hydroxyeicosapentaenoic acids (HEPEs) were reduced by a short-term high-fat diet and markedly increased by the omega-3 PUFA-enriched high-fat diet .

Dosage Effects in Animal Models

The effects of 5-Hydroxyeicosapentaenoic acid vary with different dosages in animal models . For instance, in Ames dwarf mice, an increase in 5-HEPE was observed in brown adipose tissue as well as in circulation .

Metabolic Pathways

5-Hydroxyeicosapentaenoic acid is involved in several metabolic pathways. It is a metabolite of eicosapentaenoic acid (EPA), produced by the enzyme 5-lipoxygenase . It interacts with various enzymes and cofactors in these pathways .

Transport and Distribution

It is known to be present in the circulation and in brown adipose tissue .

Subcellular Localization

It is known to be a circulating metabolite, suggesting that it may be present in the cytoplasm or other subcellular compartments .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxyeicosapentaenoic acid typically involves the enzymatic oxidation of eicosapentaenoic acid by lipoxygenase enzymes. This process can be carried out in vitro using purified enzymes or in vivo within biological systems. The reaction conditions often include a buffered aqueous solution at physiological pH and temperature to mimic the natural environment of the enzyme .

Industrial Production Methods

Industrial production of 5-Hydroxyeicosapentaenoic acid can be achieved through biotechnological processes involving the cultivation of microorganisms or cell lines engineered to express lipoxygenase enzymes. These systems can be optimized for high yield and purity of the desired product. The process may involve fermentation, followed by extraction and purification steps to isolate the compound .

化学反应分析

Types of Reactions

5-Hydroxyeicosapentaenoic acid undergoes various chemical reactions, including:

Oxidation: It can be further oxidized to form 5-oxo-eicosapentaenoic acid.

Reduction: The hydroxyl group can be reduced to form eicosapentaenoic acid.

Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen in the presence of lipoxygenase enzymes.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Various reagents, including halogenating agents and nucleophiles, can be employed under controlled conditions.

Major Products

5-oxo-eicosapentaenoic acid: Formed through oxidation.

Eicosapentaenoic acid: Formed through reduction.

Substituted derivatives: Formed through substitution reactions.

相似化合物的比较

Similar Compounds

5-Hydroxyeicosatetraenoic acid: Another hydroxylated eicosanoid derived from arachidonic acid.

12-Hydroxyeicosapentaenoic acid: A hydroxylated derivative of eicosapentaenoic acid with similar biological activities.

15-Hydroxyeicosapentaenoic acid: Another hydroxylated derivative with distinct anti-inflammatory properties.

Uniqueness

5-Hydroxyeicosapentaenoic acid is unique due to its specific hydroxylation position and its role in modulating immune responses through distinct pathways. Its production from eicosapentaenoic acid, an omega-3 fatty acid, also distinguishes it from other eicosanoids derived from omega-6 fatty acids .

属性

IUPAC Name |

(6E,8Z,11Z,14Z,17Z)-5-hydroxyicosa-6,8,11,14,17-pentaenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19(21)17-15-18-20(22)23/h3-4,6-7,9-10,12-14,16,19,21H,2,5,8,11,15,17-18H2,1H3,(H,22,23)/b4-3-,7-6-,10-9-,13-12-,16-14+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTAGQROYQYQRHF-FCWZHQICSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=CCC=CC=CC(CCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C/C=C\C/C=C\C/C=C\C=C\C(CCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001258761 | |

| Record name | 5-Hydroxy-6,8,11,14,17-eicosapentaenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001258761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 5-HEPE | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005081 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

83952-40-3, 92008-51-0 | |

| Record name | 5-Hydroxy-6,8,11,14,17-eicosapentaenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83952-40-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Hydroxy-6,8,11,14,17-eicosapentaenoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083952403 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Hydroxy-6,8,11,14,17-eicosapentaenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001258761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-HEPE | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005081 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(3R,4S)-3-methylpiperidin-4-yl]-N-phenylpropanamide](/img/structure/B163434.png)

![6-[2-[4,5-Dihydroxy-2-(hydroxymethyl)-6-[(3,4,5,6-tetrahydroxyoxan-2-yl)methoxy]oxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B163435.png)